![molecular formula C12H16O2 B13189914 [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound features a 2-methylphenyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol typically involves the reaction of 2-methylphenylmagnesium bromide with an oxirane derivative under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using organic solvents such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halides, amines
科学的研究の応用
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
- [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
Uniqueness
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the 2-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
[(2R,4R)-4-(2-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11+/m0/s1 |
InChIキー |
ZAAZAVWAPHATHL-WDEREUQCSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H]2C[C@@H](OC2)CO |
正規SMILES |
CC1=CC=CC=C1C2CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
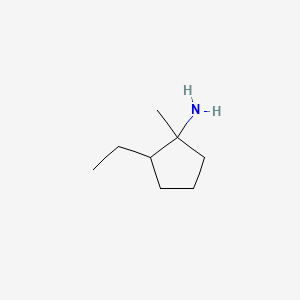
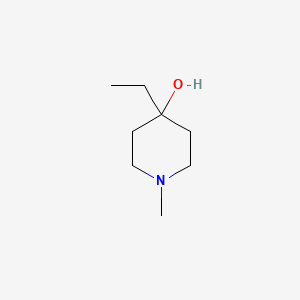
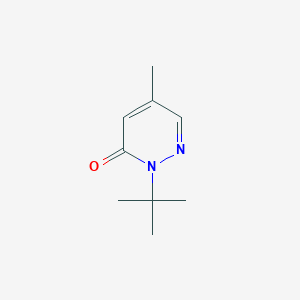
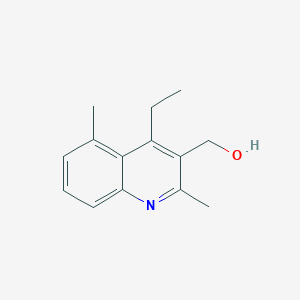
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)
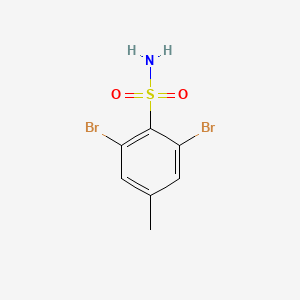

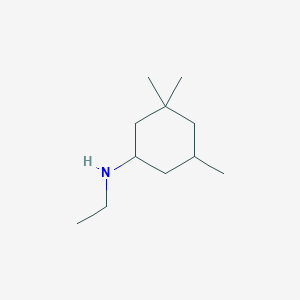
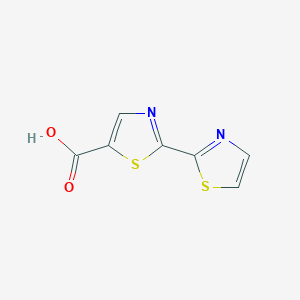

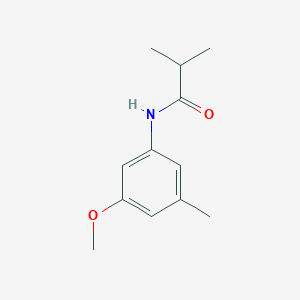
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)

